molecular formula C17H17ClN6O4S3 B11419235 7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11419235
M. Wt: 501.0 g/mol
InChI Key: LEANVNGAASSOPT-UHFFFAOYSA-N
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Description

The compound “7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The pyrazole intermediate can be synthesized by reacting 4-chloro-1H-pyrazole with propanoyl chloride under anhydrous conditions. The thiadiazole intermediate is prepared by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent.

The final step involves the coupling of these intermediates with a β-lactam precursor under controlled conditions to form the desired compound. The reaction typically requires the use of a strong base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide (DMF), to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the β-lactam ring can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent, such as acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

The uniqueness of the compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a pyrazole and a thiadiazole ring, along with a bicyclic β-lactam structure, allows for a wide range of chemical transformations and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17ClN6O4S3

Molecular Weight

501.0 g/mol

IUPAC Name

7-[2-(4-chloropyrazol-1-yl)propanoylamino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H17ClN6O4S3/c1-7(23-4-10(18)3-19-23)13(25)20-11-14(26)24-12(16(27)28)9(5-29-15(11)24)6-30-17-22-21-8(2)31-17/h3-4,7,11,15H,5-6H2,1-2H3,(H,20,25)(H,27,28)

InChI Key

LEANVNGAASSOPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)N4C=C(C=N4)Cl)SC2)C(=O)O

Origin of Product

United States

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